Fe(R,R-PDP) White-Chen Catalyst

Catalog No.
S6631378
CAS No.
1361315-26-5
M.F
C24H32F12FeN6Sb2
M. Wt
931.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fe(R,R-PDP) White-Chen Catalyst

CAS Number

1361315-26-5

Product Name

Fe(R,R-PDP) White-Chen Catalyst

IUPAC Name

acetonitrile;hexafluoroantimony(1-);iron(2+);2-[[(2R)-2-[(2R)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine

Molecular Formula

C24H32F12FeN6Sb2

Molecular Weight

931.9 g/mol

InChI

InChI=1S/C20H26N4.2C2H3N.12FH.Fe.2Sb/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18;2*1-2-3;;;;;;;;;;;;;;;/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2;2*1H3;12*1H;;;/q;;;;;;;;;;;;;;;+2;2*+5/p-12/t19-,20-;;;;;;;;;;;;;;;;;/m1................./s1

InChI Key

XUNWHBGEOCZDBX-QSKJABRXSA-B

SMILES

CC#N.CC#N.C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2]

Canonical SMILES

CC#N.CC#N.C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2]

Isomeric SMILES

CC#N.CC#N.C1C[C@@H](N(C1)CC2=CC=CC=N2)[C@H]3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2]

The exact mass of the compound Fe(R,R-PDP) White-Chen Catalyst is 931.99265 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The Fe(R,R-PDP) White-Chen Catalyst is an iron-based coordination complex, notable for its role in catalyzing selective oxidation reactions. Named after Professor M. Christina White and her graduate student Mark S. Chen, this catalyst features a central iron(II) ion coordinated with a chiral phosphine ligand known as (2S,2′S)-N,N′-bis(2-pyridylmethyl)-2,2′-bipyrrolidine, along with two acetonitrile molecules. This unique arrangement enables the catalyst to activate hydrogen peroxide for specific oxidation reactions in organic synthesis.

The molecular formula of the Fe(R,R-PDP) White-Chen Catalyst is C24H32F12FeN6Sb2, with a molecular weight of approximately 931.908 g/mol. It appears as a dark-red crystalline powder and is soluble in various solvents, though it is air-sensitive and should be handled with care .

The exact mechanism by which the White-Chen Catalyst activates hydrogen peroxide is a subject of ongoing research []. However, it is believed to involve a combination of factors, including:

  • Lewis acid activation: The iron(II) center acts as a Lewis acid, accepting electron density from the peroxide group (O-O) of hydrogen peroxide, weakening the O-O bond [].
  • Ligand participation: The PDP ligand is thought to play a role in shuttling protons and stabilizing the reaction intermediates [].

The primary function of the Fe(R,R-PDP) White-Chen Catalyst is to facilitate the selective oxidation of aliphatic sp³ C-H bonds using hydrogen peroxide as the oxidant. The catalytic reaction can be summarized by the following equation:

RH+H2O2Fe R R PDP ROH+H2OR-H+H_2O_2\xrightarrow{\text{Fe R R PDP }}R-OH+H_2O

In this equation, RHR-H represents the organic substrate containing the C-H bond targeted for oxidation, while ROHR-OH denotes the resulting alcohol product . The catalyst's effectiveness is attributed to its ability to selectively oxidize C-H bonds based on electronic effects from substituents on the substrate.

The synthesis of the Fe(R,R-PDP) White-Chen Catalyst involves several steps:

  • Preparation of Iron(II) Acetate: Iron(II) acetate tetrahydrate (Fe(OAc)₂·4H₂O) serves as the starting material.
  • Ligand Exchange: The iron complex undergoes ligand exchange with (R,R)-diphenylethylenediamine (R,R-DPEN), which forms the chiral phosphine ligand.
  • Formation of Coordination Complex: The final product is achieved through coordination of the ligand and acetonitrile to the iron center.

This multi-step synthesis highlights the complexity involved in creating this specialized catalyst.

The Fe(R,R-PDP) White-Chen Catalyst has significant applications in organic synthesis, particularly in:

  • Selective Oxidation: It is widely used for converting aliphatic C-H bonds into alcohols, which are valuable intermediates in pharmaceuticals and fine chemicals.
  • Catalytic Processes: Its ability to activate hydrogen peroxide makes it suitable for various catalytic processes that require selective functionalization of hydrocarbons .

Additionally, its unique properties may allow for further exploration in environmental applications, such as pollutant degradation.

Research into interaction studies involving the Fe(R,R-PDP) White-Chen Catalyst focuses primarily on its reactivity with substrates and oxidants. The catalyst demonstrates high selectivity influenced by electronic effects from substituents on organic molecules. Ongoing studies aim to elucidate its mechanism of action and optimize conditions for enhanced catalytic performance .

Several compounds share similarities with the Fe(R,R-PDP) White-Chen Catalyst, particularly in their roles as catalysts for C-H bond activation:

Compound NameCentral MetalLigand TypeUnique Features
Ruthenium-based catalystsRutheniumVarious ligandsKnown for high activity but often more expensive
Cobalt(II) complexesCobaltPhosphine ligandsEffective in C-H activation but less selective
Manganese-based catalystsManganeseBidentate ligandsUtilized in similar oxidation reactions

The Fe(R,R-PDP) White-Chen Catalyst stands out due to its chiral environment and specific reactivity profile that allows for high enantioselectivity in oxidation reactions, making it particularly valuable in asymmetric synthesis applications .

Hydrogen Bond Acceptor Count

20

Exact Mass

931.99265 g/mol

Monoisotopic Mass

929.99224 g/mol

Heavy Atom Count

45

Dates

Last modified: 11-23-2023

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